molecular formula C22H18N2O3 B4200886 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No.: B4200886
M. Wt: 358.4 g/mol
InChI Key: BBTHGFUJZQYWRK-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound characterized by its benzoxazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(1,3-benzoxazol-2-yl)aniline with 2-methoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzoxazole ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction of the benzoxazole ring can lead to the formation of amines.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives of benzoxazole.

  • Reduction: Formation of amines from the benzoxazole ring.

  • Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of benzoxazole derivatives with biological macromolecules.

Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

  • 4,4'-Bis(2-benzoxazolyl)stilbene

  • N-[1-(1,3-Benzoxazol-2-yl)-4-piperidinyl]-N-propylamine

Uniqueness: N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide stands out due to its specific structural features, such as the methoxy and methyl groups on the benzamide moiety, which can influence its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile contribute to its importance in both research and industry.

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Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-6-5-7-17(20(14)26-2)21(25)23-16-12-10-15(11-13-16)22-24-18-8-3-4-9-19(18)27-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTHGFUJZQYWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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